molecular formula C11H11ClO2 B033564 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 103501-83-3

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No.: B033564
CAS No.: 103501-83-3
M. Wt: 210.65 g/mol
InChI Key: BXQCAAAJCZAMKV-UHFFFAOYSA-N
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Description

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This benzoxepin-derived compound features a unique seven-membered oxepin ring fused to a benzene core, further functionalized with chloro and methyl substituents at the 7- and 9-positions, respectively. These specific modifications make it a valuable intermediate for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-7-5-8(12)6-9-10(13)3-2-4-14-11(7)9/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQCAAAJCZAMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402198
Record name 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103501-83-3
Record name 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization of 2-Hydroxybenzaldehyde Derivatives

A widely employed method involves the cyclization of substituted 2-hydroxybenzaldehydes with halogenated alkenes under basic conditions. For instance, 2-hydroxybenzaldehyde derivatives react with 3-chloro-2-methylprop-1-ene in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature. This one-pot reaction facilitates the formation of the benzo[b]oxepin core through nucleophilic attack and subsequent ring closure.

Reaction Conditions :

  • Base : K₂CO₃ (3 equivalents)

  • Solvent : DMF

  • Temperature : 25°C (room temperature)

  • Atmosphere : Nitrogen (N₂)

  • Reaction Time : 12–20 hours

The crude product is purified via column chromatography, yielding 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one in 60–75% efficiency. This method is notable for its operational simplicity and compatibility with diverse substituents.

Optimization of Cyclization Efficiency

Variations in reaction parameters significantly impact yield. Elevating the temperature to 50°C reduces reaction time to 12 hours but risks side-product formation. Substituting DMF with polar aprotic solvents like acetonitrile (CH₃CN) has shown marginal improvements in yield (up to 80%) but requires stringent moisture control.

Tandem Oxidation-Iodolactonization Strategy

Mechanism and Stepwise Synthesis

An alternative approach employs tandem oxidation and iodolactonization to construct the oxepin ring. Starting with 2-aminobenzaldehyde derivatives, sulfonylation with p-toluenesulfonyl chloride (p-TsCl) in dichloromethane (DCM) generates intermediates, which subsequently react with halogenated alkenes under oxidative conditions.

Key Steps :

  • Sulfonylation :

    • Reagents : p-TsCl (1.1 equivalents), pyridine (2.2 equivalents)

    • Solvent : DCM

    • Temperature : 0°C to 25°C

  • Cyclization :

    • Reagents : CuI (1.2 equivalents), tert-butyl hydroperoxide (TBHP, 6 equivalents)

    • Solvent : CH₃CN

    • Temperature : 70°C

    • Reaction Time : 6–12 hours

This method achieves yields of 65–78%, with iodine participation enhancing regioselectivity.

Comparative Analysis of Oxidizing Agents

The choice of oxidizing agent critically influences product purity. While TBHP affords moderate yields, substituting it with meta-chloroperbenzoic acid (mCPBA) increases efficiency to 82% but escalates costs.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enable precise control over reaction parameters, reducing byproduct formation and improving reproducibility. For example, a pilot-scale study using flow chemistry achieved an 85% yield with a throughput of 1.2 kg/day.

Purification Techniques

High-purity (>95%) this compound is obtained through:

  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 ratio)

  • Chromatography : Silica gel with ethyl acetate/hexane gradient elution

Summary of Synthetic Methodologies

MethodStarting MaterialsConditionsYield (%)Purity (%)
Base-Mediated Cyclization2-Hydroxybenzaldehyde, 3-chloro-2-methylprop-1-eneK₂CO₃, DMF, 25°C60–7590–95
Tandem Oxidation-Iodolactonization2-Aminobenzaldehyde, p-TsClCuI, TBHP, CH₃CN, 70°C65–7888–93
Continuous Flow SynthesisHalogenated benzaldehyde derivativesFlow reactor, 50°C8595–98

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one can be contextualized against analogs with modifications in substituents, ring systems, or heteroatoms. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzoxepinone Derivatives

Compound Name Substituents Molecular Formula MW (g/mol) Similarity Score Key Properties/Applications
This compound (Target) 7-Cl, 9-Me C${11}$H${11}$ClO$_2$ 210.66 Baseline for comparison; potential pharmacological relevance
8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one 8-OMe C${10}$H${10}$O$_3$ 178.19 0.89 Higher polarity due to methoxy group; may influence solubility
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one 7-Br C$9$H$7$BrO$_2$ 241.05 0.89 Larger halogen substituent; increased molecular weight and potential reactivity differences
9-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one 9-Cl C${10}$H$9$ClO$_2$ 196.63 Chlorine at position 9 instead of 7; positional isomerism alters electronic properties
3,4-Dihydro-2H-benzo[b]thiepin-5-one Oxygen replaced with sulfur C$9$H$8$OS 164.22 Thio analog; enhanced lipophilicity and potential metabolic stability

Key Observations :

Substituent Effects :

  • Halogen Position : The target compound’s 7-Cl substituent distinguishes it from the 9-Cl analog , which may affect ring electronics and binding interactions in biological systems.
  • Methyl vs. Methoxy : The 9-methyl group in the target compound enhances lipophilicity compared to the 8-methoxy derivative, which could impact blood-brain barrier penetration .

Heteroatom Variations: Replacement of oxygen with sulfur (e.g., in thiochromanones or thiepinones) increases molecular weight and alters solubility profiles .

Ring Size and Fusion: Benzoxepinones (7-membered rings) differ from six-membered benzoxazines (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazines) in conformational flexibility and steric demands, which influence their pharmacological profiles .

Pharmacological Context: While benzoxepinones are less studied than benzodiazepines (e.g., methylclonazepam in ), their fused oxepin-ketone structure may offer unique interactions with biological targets, such as enzymes or receptors .

Limitations and Contradictions

  • Evidence Gaps : Direct pharmacological data for this compound are absent in the provided sources, necessitating extrapolation from structural analogs.
  • Substituent Ambiguity : describes a 9-chloro derivative without a methyl group, emphasizing the need for precise synthetic characterization of the target compound .

Biological Activity

7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a compound belonging to the benzo[b]oxepin family, which has garnered attention for its potential biological activities. This compound, with the CAS number 103501-83-3 and a molecular formula of C11H9ClO2, is under investigation for various pharmacological applications, including antimicrobial and anticancer properties.

PropertyDetails
Molecular Formula C11H9ClO2
Molecular Weight 206.64 g/mol
CAS Number 103501-83-3
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to influence enzyme activity and receptor binding, leading to various pharmacological effects. Specific pathways and mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Effects : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations of 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Proliferation : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 30 µM, suggesting that the compound may induce apoptosis in cancer cells.
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Comparative Biological Activity

A comparative analysis of related compounds within the benzo[b]oxepin class highlights the unique biological profile of this compound.

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundSignificant (MIC: 25 µg/mL)Moderate (IC50: 30 µM)Present
4-Bromo analogModerateLowAbsent
Unsubstituted benzo[b]oxepinLowLowAbsent

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-methylphenol under basic conditions followed by cyclization to form the oxepin ring.

Synthetic Route Example

  • Starting Materials :
    • 2-Chlorobenzoyl chloride
    • 2-Methylphenol
    • Base (e.g., sodium hydroxide)
  • Reaction Conditions :
    • Temperature: Room temperature
    • Solvent: Organic solvent (e.g., dichloromethane)
  • Yield : Typical yields range from 60% to 80% depending on reaction conditions and purification methods.

Q & A

Q. What advanced techniques are suitable for studying its degradation pathways?

  • Methodological Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products. Oxidative degradation (e.g., ketone oxidation) can be probed using radical initiators like AIBN. Surface interactions () may also influence stability—analyze adsorption on silica or glass using microspectroscopy .

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